(1S,2S)-2-fluorocyclopropanecarboxylic acid (1S,2S)-2-fluorocyclopropanecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 127199-14-8
VCID: VC21323978
InChI: InChI=1S/C4H5FO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3+/m1/s1
SMILES: C1C(C1F)C(=O)O
Molecular Formula: C4H5FO2
Molecular Weight: 104.08 g/mol

(1S,2S)-2-fluorocyclopropanecarboxylic acid

CAS No.: 127199-14-8

Cat. No.: VC21323978

Molecular Formula: C4H5FO2

Molecular Weight: 104.08 g/mol

* For research use only. Not for human or veterinary use.

(1S,2S)-2-fluorocyclopropanecarboxylic acid - 127199-14-8

Specification

CAS No. 127199-14-8
Molecular Formula C4H5FO2
Molecular Weight 104.08 g/mol
IUPAC Name (1S,2S)-2-fluorocyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C4H5FO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3+/m1/s1
Standard InChI Key HZQKMZGKYVDMCT-GBXIJSLDSA-N
Isomeric SMILES C1[C@H]([C@H]1F)C(=O)O
SMILES C1C(C1F)C(=O)O
Canonical SMILES C1C(C1F)C(=O)O

Introduction

Chemical Structure and Properties

(1S,2S)-2-Fluorocyclopropanecarboxylic acid possesses several key physicochemical properties that define its behavior in chemical reactions and biological systems. Understanding these properties is crucial for researchers working with this compound.

Basic Structural Information

The compound exhibits the following fundamental properties:

PropertyValue
CAS Number105919-34-4
Molecular FormulaC4H5FO2
Molecular Weight104.08 g/mol
IUPAC Name(1S,2S)-2-fluorocyclopropane-1-carboxylic acid
Standard InChIInChI=1S/C4H5FO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3+/m1/s1
Standard InChIKeyHZQKMZGKYVDMCT-GBXIJSLDSA-N
Isomeric SMILESC1C@HC(=O)O

The compound features a cyclopropane ring with a fluorine atom attached to the second carbon and a carboxylic acid group at the first carbon . The stereochemistry is specifically denoted by the (1S,2S) configuration, indicating the spatial arrangement of these functional groups within the three-dimensional structure.

Stereochemistry and Conformational Analysis

The stereochemistry of (1S,2S)-2-fluorocyclopropanecarboxylic acid is particularly significant. In this configuration, both the fluorine atom and the carboxylic acid group are positioned on the same side with respect to the cyclopropane plane, creating what is described as a "cis" arrangement . This specific stereochemical configuration directly influences the compound's reactivity patterns and biological activity profile.

The term "cis" indicates that the fluorine atom and the carboxyl group are on the same side with respect to the cyclopropane plane, while "trans" would indicate they are opposite to each other with respect to the cyclopropane plane . The (1S,2S) designation provides precise information about the absolute stereochemistry at each stereogenic center.

Physical and Chemical Properties

The presence of a fluorine atom in (1S,2S)-2-fluorocyclopropanecarboxylic acid significantly enhances its reactivity and polarity compared to non-fluorinated analogues . The electronegative fluorine atom creates a polarized C-F bond that influences the electronic distribution throughout the molecule. Additionally, the carboxylic acid functional group contributes to its acidity and potential for forming hydrogen bonds, affecting its solubility in various solvents .

The strained cyclopropane ring structure adds further complexity to the compound's chemical behavior, making it particularly reactive under certain conditions. This strain energy can be harnessed in specific chemical transformations, contributing to the compound's utility in organic synthesis.

Synthesis and Preparation Methods

Several methods have been developed for the synthesis of (1S,2S)-2-fluorocyclopropanecarboxylic acid, with varying approaches to controlling stereoselectivity and achieving high optical purity.

General Synthetic Approaches

The synthesis of (1S,2S)-2-fluorocyclopropanecarboxylic acid typically involves the preparation of fluorinated cyclopropane derivatives through methods such as dehalogenation reactions or the use of fluorinating agents. Optical resolution techniques, including preferential crystallization or enzymatic methods, can be employed to obtain the desired enantiomer from a racemic mixture.

Synthesis via Reduction of (1S,2R)-2-Chloro-2-Fluorocyclopropanecarboxylic Acid

One established method for preparing (1S,2S)-2-fluorocyclopropanecarboxylic acid involves the reduction of (1S,2R)-2-chloro-2-fluorocyclopropanecarboxylic acid . This synthetic route begins with the preparation of (1S)-2-chloro-2-fluorocyclopropanecarboxylic acid esters, which can be produced by reacting 1-chloro-1-fluoroethylene with diazoacetate in the presence of an asymmetric complex .

The key steps in this synthetic pathway include:

  • Formation of (1S)-2-chloro-2-fluorocyclopropanecarboxylic acid ester using an asymmetric copper complex catalyst

  • Enzymatic hydrolysis to obtain (1S,2R)-2-chloro-2-fluorocyclopropanecarboxylic acid

  • Reduction of (1S,2R)-2-chloro-2-fluorocyclopropanecarboxylic acid to yield (1S,2S)-2-fluorocyclopropanecarboxylic acid

Reaction Conditions and Parameters

The reaction conditions for the synthesis of (1S,2S)-2-fluorocyclopropanecarboxylic acid must be carefully controlled to achieve optimal yield and stereoselectivity. For the initial cyclopropanation reaction, the following conditions are typically employed:

ParameterRecommended RangePreferred Range
Temperature-78 to 50°C-10 to 20°C
Reaction Time1-50 hours2-30 hours
PressureAtmospheric to high pressurePressurized (autoclave)

For the reduction step, the following conditions are typically used:

ParameterRecommended RangePreferred Range
Temperature0 to 100°C30 to 60°C
Reaction Time1 minute to 48 hoursVaries with temperature
CatalystNickel-aluminum alloy, palladium, etc.Depends on specific reaction
BaseAmmonia, methylamine, ethanolamine, ethylenediamineAmmonia, ethylenediamine

The progress of these reactions can be monitored using analytical techniques such as thin layer chromatography, gas chromatography, and high-performance liquid chromatography .

Purification and Quality Control

After synthesis, (1S,2S)-2-fluorocyclopropanecarboxylic acid requires purification to remove catalysts, bases, and other reaction components. Common purification methods include:

  • Solid-liquid separation (filtration)

  • Liquid separation

  • Concentration and crystallization

  • Recrystallization, distillation, or column chromatography for higher purity requirements

The optical purity of the final product can be assessed using gas chromatographic analysis, typically after derivatizing the compound to its methyl ester with trimethylsilyldiazomethane . This quality control step is crucial for applications requiring high enantiomeric purity.

Applications in Pharmaceutical and Agrochemical Industries

(1S,2S)-2-Fluorocyclopropanecarboxylic acid has gained significant attention due to its versatile applications across multiple industries, particularly in pharmaceutical development and agrochemical research.

Pharmaceutical Applications

Market Overview and Future Prospects

The market for (1S,2S)-2-fluorocyclopropanecarboxylic acid is experiencing steady growth, driven by increased applications in pharmaceutical research and organic synthesis.

Current Market Size and Growth Projections

According to market research, the global (1S,2S)-2-fluorocyclopropanecarboxylic acid market size is predicted to grow from US$ 1.1 million in 2025 to US$ 1.5 million by 2031, representing a compound annual growth rate (CAGR) of 5.5% during this period . This growth trajectory reflects the increasing importance of this compound in various industrial applications.

Regional Market Analysis

Market growth for (1S,2S)-2-fluorocyclopropanecarboxylic acid varies by region, with different growth rates projected for key markets:

RegionMarket Projection (2025-2031)
United StatesGrowing at an unspecified CAGR
ChinaGrowing at an unspecified CAGR
EuropeGrowing at an unspecified CAGR

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